3-Cyclohexylpropyl-b-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
3-Cyclohexylpropyl-b-D-glucopyranoside can be synthesized by reacting glucoside with cyclohexylpropanol, catalyzed by either acid or enzyme. The purification of the synthesized compound can be achieved through crystallization or chromatography techniques. Industrial production methods typically involve custom synthesis to achieve a purity of 99% .
Chemical Reactions Analysis
3-Cyclohexylpropyl-b-D-glucopyranoside undergoes various chemical reactions, including methylation, glycosylation, and click chemistry . These reactions are facilitated by common reagents such as methyl iodide for methylation, glycosyl donors for glycosylation, and azides for click chemistry . The major products formed from these reactions include methylated derivatives, glycosylated compounds, and triazole-linked products .
Scientific Research Applications
3-Cyclohexylpropyl-b-D-glucopyranoside is widely used in scientific research due to its amphiphilic nature. It serves as a surfactant in material science, biotechnology, nanotechnology, and drug delivery systems. The compound exhibits antioxidant, anticancer, and anti-inflammatory properties, making it valuable in pharmaceutical formulations and drug delivery systems. Additionally, it enhances the solubility and bioavailability of poorly soluble drugs.
Mechanism of Action
The mechanism of action of 3-Cyclohexylpropyl-b-D-glucopyranoside involves its interaction with molecular targets and pathways related to its surfactant properties. It forms micelles and encapsulates hydrophobic molecules, thereby increasing their solubility and stability. This encapsulation enhances the bioavailability of drugs and facilitates their delivery to target sites.
Comparison with Similar Compounds
3-Cyclohexylpropyl-b-D-glucopyranoside is unique due to its specific structure, which combines a glucose molecule with a cyclohexylpropyl group. Similar compounds include other glucosides such as methyl-b-D-glucopyranoside and ethyl-b-D-glucopyranoside. this compound stands out due to its amphiphilic nature and its ability to enhance drug solubility and bioavailability.
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-(3-cyclohexylpropoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O6/c16-9-11-12(17)13(18)14(19)15(21-11)20-8-4-7-10-5-2-1-3-6-10/h10-19H,1-9H2/t11-,12-,13+,14-,15-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXKLNVVAXZAEN-UXXRCYHCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCOC2C(C(C(C(O2)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CCCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.